∆6-Fulvestrant, chemically known as 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol, is a synthetic estrogen receptor antagonist primarily used in the treatment of hormone receptor-positive breast cancer. It is classified as an anti-estrogen and is notable for its ability to downregulate estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. Fulvestrant is marketed under the brand name Faslodex and is administered via intramuscular injection.
The molecular structure of ∆6-Fulvestrant features six asymmetric carbon atoms and a stereogenic sulphoxide in its side chain. The compound's structural formula can be represented as follows:
∆6-Fulvestrant can undergo various chemical reactions typical for steroid compounds and those involving sulphoxide functionalities. Key reactions include:
∆6-Fulvestrant acts primarily by binding to estrogen receptors in breast tissue, leading to receptor downregulation and inhibition of estrogen-mediated cellular proliferation. This mechanism is particularly effective in tumors that are dependent on estrogen for growth.
∆6-Fulvestrant is primarily utilized in oncology for treating hormone receptor-positive breast cancer in postmenopausal women. Its role as an estrogen receptor antagonist makes it a valuable therapeutic agent for patients who may not respond adequately to other forms of hormonal therapy.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: